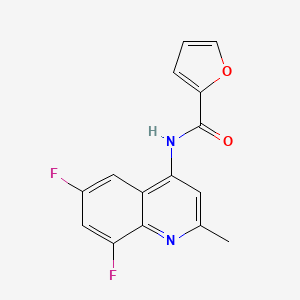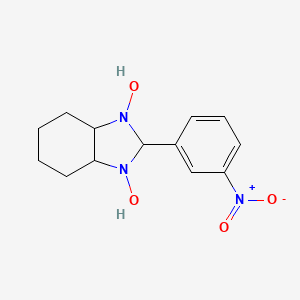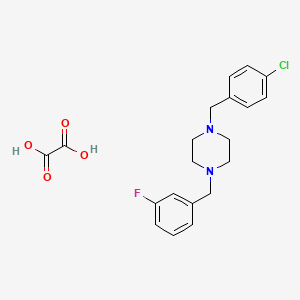![molecular formula C19H24O4 B4884773 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene), also known as Bis(4-methoxyphenyl)methanone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also appears to modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. It has also been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation, leading to a reduction in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. However, it also possesses several limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone. One area of interest is the development of more potent analogs with improved anticancer activity. Additionally, further research is needed to fully understand the mechanisms of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone and to identify potential targets for its therapeutic use. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone in humans.
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent analogs for its use in the treatment of cancer and other diseases.
Synthesemethoden
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone can be synthesized through a simple reaction between 4-methoxybenzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds via a Claisen-Schmidt condensation reaction, resulting in the formation of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit significant anticancer activity against a variety of cancer cell lines. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-methoxy-4-[5-(4-methoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-20-16-6-10-18(11-7-16)22-14-4-3-5-15-23-19-12-8-17(21-2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZGQXDLQOSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
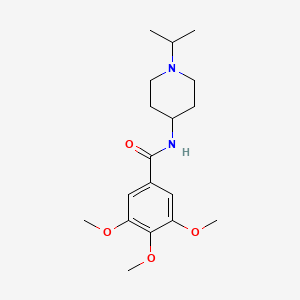
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
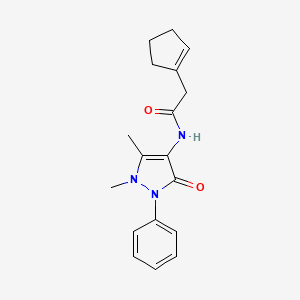
![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)
